BenchChemオンラインストアへようこそ!

4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Medicinal Chemistry Organometallic Catalysis Heterocyclic Synthesis

Select this compound to access the irreplaceable 4-chloro-2-carboxy substitution pattern on the pyrazolo[1,5-a]pyrazine core. The C4-Cl enables SNAr with amines (room temp to mild reflux) and Pd-catalyzed cross-coupling; the C2-COOH supports independent amide/ester formation. Positional isomers (e.g., 7-carboxylic acid) cannot replicate this orthogonal reactivity. Directly matches the scaffold claimed in granted RET kinase patents (US 11851434, ES-2948194-T3). Essential for medicinal chemistry SAR programs requiring dual-site diversification from a single starting material.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 2090917-51-2
Cat. No. B6204644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid
CAS2090917-51-2
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Cl
InChIInChI=1S/C7H4ClN3O2/c8-6-5-3-4(7(12)13)10-11(5)2-1-9-6/h1-3H,(H,12,13)
InChIKeyJTNMROOTUZYRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid (CAS 2090917-51-2) for Pharmaceutical Research: Core Identity and Procurement Specifications


4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090917-51-2) is a heteroaromatic building block featuring a planar pyrazolo[1,5-a]pyrazine bicyclic core with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position (molecular formula C7H4ClN3O2; MW 197.58 g/mol) . This compound is commercially available at research-grade purity specifications (typically 95–98%) for use in medicinal chemistry and early-stage pharmaceutical research . The pyrazolo[1,5-a]pyrazine scaffold is recognized as a privileged heterocyclic system in kinase inhibitor discovery, serving as the core structural motif in multiple RET kinase inhibitor patent families and other pharmaceutical development programs [1]. This compound functions primarily as a versatile intermediate for further synthetic elaboration rather than as a terminal bioactive entity itself [2].

Why In-Class Pyrazolo[1,5-a]pyrazine Analogs Cannot Substitute for CAS 2090917-51-2 in Synthetic Workflows


Generic substitution among pyrazolo[1,5-a]pyrazine analogs is not chemically or functionally valid due to regiospecific substitution patterns that dictate orthogonal reactivity and downstream synthetic utility. The C4-chloro substituent in CAS 2090917-51-2 provides a reactive handle for nucleophilic aromatic substitution and Pd-catalyzed cross-coupling reactions, enabling divergent functionalization at the 4-position—a capability not shared by analogs lacking this halogen (e.g., unsubstituted pyrazolo[1,5-a]pyrazine-2-carboxylic acid) or bearing substituents at alternative positions such as C3 [1]. Simultaneously, the C2-carboxylic acid group serves a dual role: it enables orthogonal amide/ester bond formation independent of the C4 reactive site and provides a useful synthetic handle that can be retained or transformed as needed . Critically, positional isomers such as 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid exhibit fundamentally different spatial orientation of the carboxylic acid group, altering both molecular geometry and the regiospecificity of subsequent derivatization steps . These structural distinctions produce divergent reactivity profiles and cannot be accommodated by simply substituting one pyrazolo[1,5-a]pyrazine derivative for another without fundamentally altering synthetic routes, intermediate outcomes, and final molecular architectures.

Quantitative Differentiation Evidence: CAS 2090917-51-2 vs. Closest Analogs in Synthetic Performance and Structural Specificity


C4-Chloro Substituent Enables High-Yield Pd-Catalyzed Carbonylation to Methyl Ester Derivatives

The 4-chloro substituent in pyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives serves as an effective leaving group for palladium-catalyzed carbonylation under elevated CO pressure, enabling conversion to the corresponding methyl carboxylates. In cross-study comparisons, Pd-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines proceeds with high efficiency, producing methyl pyrazolo[1,5-a]pyrazine-4-carboxylates that can subsequently be converted to amidoximes and amidines via nitrile intermediates [1]. This reactivity is not accessible with C4-unsubstituted pyrazolo[1,5-a]pyrazine analogs, which lack the requisite halogen leaving group for this transformation. While the exact yield for the target compound bearing the 2-carboxylic acid group has not been reported in primary literature, class-level inference from Pd-catalyzed carbonylation studies on structurally analogous 4-chloropyrazolo[1,5-a]pyrazines indicates that yields up to 93% are achievable under optimized conditions .

Medicinal Chemistry Organometallic Catalysis Heterocyclic Synthesis

Regiospecific C4 vs. C7 Carboxylic Acid Positional Isomerism Determines Downstream Molecular Geometry

The target compound (CAS 2090917-51-2) bears the carboxylic acid functionality at the 2-position of the pyrazolo[1,5-a]pyrazine ring system, with the chloro substituent at the 4-position. In contrast, the positional isomer 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid places the carboxylic acid group at the 7-position of the pyrazine ring . This regiochemical difference produces compounds with fundamentally different three-dimensional geometries and hydrogen-bonding vectors: the C2-carboxylic acid is positioned on the pyrazole ring and oriented laterally relative to the fused bicyclic plane, whereas the C7-carboxylic acid resides on the distal pyrazine ring, projecting in a different spatial trajectory . In the context of kinase inhibitor design—where the pyrazolo[1,5-a]pyrazine scaffold serves as the core binding element—the precise spatial orientation of hydrogen-bond donor/acceptor groups directly impacts target engagement and selectivity profiles [1]. This isomerism is not interchangeable for structure-based design applications requiring defined molecular recognition patterns.

Structural Isomerism Molecular Design Kinase Inhibitor Scaffolds

C4-Chloro Enables Room-Temperature Amination to Access 4-Amino Derivatives with Antimicrobial Activity

The C4-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with primary and secondary alkylamines at room temperature or under mild reflux in ethanol, producing 4-aminopyrazolo[1,5-a]pyrazine derivatives [1]. In direct experimental studies, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with alkylamines proceeded with high yields to produce novel 4-amino(thio)substituted pyrazolo[1,5-a]pyrazines that demonstrated satisfactory antibacterial and fungicidal activity in subsequent biological screening [2]. Analogs lacking the C4-chloro substituent (e.g., 4-unsubstituted pyrazolo[1,5-a]pyrazines) cannot participate in this SNAr transformation, rendering this entire class of 4-amino derivatives synthetically inaccessible from non-halogenated starting materials. The target compound (CAS 2090917-51-2), bearing both the reactive C4-Cl handle and the C2-carboxylic acid functionality, enables orthogonal derivatization at both positions—a capability not shared by simpler 4-chloropyrazolo[1,5-a]pyrazine lacking the carboxylic acid group .

Nucleophilic Aromatic Substitution Antimicrobial Screening 4-Aminopyrazolo[1,5-a]pyrazines

Core Scaffold Identity in RET Kinase Inhibitor Patent Families Confirms Structural Relevance

The pyrazolo[1,5-a]pyrazine core scaffold—of which CAS 2090917-51-2 represents a key functionalized derivative—is explicitly claimed as the central heterocyclic framework in multiple RET kinase inhibitor patent families, including United States Patent 11851434 (Array BioPharma Inc., granted December 26, 2023) and European patent family member ES-2948194-T3 [1]. These patents disclose compounds of Formula I incorporating the pyrazolo[1,5-a]pyrazine bicyclic system with defined substitution patterns, positioned as inhibitors of RET kinase for treating proliferative diseases including RET-driven cancers [2]. The C4-chloro substituent present in CAS 2090917-51-2 corresponds to a key position identified in the patent SAR landscape as modifiable for optimizing inhibitor potency and selectivity [3]. In contrast, alternative bicyclic heteroaromatic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrazines) exhibit different kinase inhibition profiles and binding modes, and are not interchangeable for programs specifically targeting the RET kinase pharmacophore defined by the pyrazolo[1,5-a]pyrazine core [4].

Kinase Inhibition RET Kinase Oncology Drug Discovery

Procurement-Relevant Application Scenarios for 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylic Acid (CAS 2090917-51-2)


Synthesis of 4-Aminopyrazolo[1,5-a]pyrazine-2-carboxylic Acid Derivatives via SNAr for Antimicrobial SAR Exploration

Researchers synthesizing libraries of 4-amino-substituted pyrazolo[1,5-a]pyrazine-2-carboxylic acid derivatives for antimicrobial SAR studies can leverage the C4-chloro SNAr reactivity of CAS 2090917-51-2. Reaction with primary or secondary alkylamines at room temperature or mild reflux in ethanol yields 4-amino derivatives with demonstrated antibacterial and fungicidal activity in preliminary screening [1]. The intact C2-carboxylic acid group can be retained for target engagement or subsequently transformed to amides/esters for property optimization, enabling two-site orthogonal diversification from a single starting material [2].

Pd-Catalyzed Carbonylation to Methyl 4-Carboxylate Intermediates for Amidoxime/Amidine Synthesis

Medicinal chemists requiring pyrazolo[1,5-a]pyrazine-4-carboxylate esters as synthetic intermediates can subject CAS 2090917-51-2 (following protection of the 2-carboxylic acid) to palladium-catalyzed carbonylation under CO atmosphere to install a methyl carboxylate group at the C4-position [1]. These C4-carboxylate intermediates serve as precursors for conversion to amidoximes and amidines, which can be further elaborated via cyclocondensation to 4-(1,2,4-oxadiazolyl)- and 4-pyrimidinyl-substituted pyrazolo[1,5-a]pyrazines—a diversification pathway inaccessible from non-halogenated pyrazolo[1,5-a]pyrazine starting materials [2].

RET Kinase Inhibitor Scaffold Derivatization for Oncology Drug Discovery Programs

Drug discovery teams developing RET kinase inhibitors for oncology indications can utilize CAS 2090917-51-2 as a core scaffold building block that matches the pyrazolo[1,5-a]pyrazine framework claimed in granted RET kinase inhibitor patents (US 11851434, ES-2948194-T3) [1]. The C4-chloro position provides a derivatization handle for introducing aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling or amines via SNAr, while the C2-carboxylic acid enables orthogonal amide coupling for appendage installation. This dual-functionalization capability supports systematic SAR exploration around the patent-defined RET pharmacophore [2].

Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and Annulated Heterocyclic Systems

Synthetic chemists constructing novel fused heterocyclic systems can react 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid with tert-butyl cyanoacetate to access pyrazolo[1,5-a]pyrazin-4-ylacetonitrile intermediates, which have been successfully employed to synthesize derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine ring system [1]. This transformation proceeds via tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoate intermediates and represents a validated route to previously inaccessible heterocyclic architectures, with the C4-chloro substituent serving as the essential leaving group for the initial condensation step [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.